
N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea” is also known as Sitaxentan . It is a member of benzodioxoles . It was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008 . In 2010, Pfizer voluntarily removed sitaxentan from the market over concerns of hepatotoxicity .
Molecular Structure Analysis
The molecular formula of “N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea” is C18H15ClN2O6S2 . Its molecular weight is 454.90 g/mol . The InChI string and SMILES string provide more details about its molecular structure .
科学的研究の応用
Biological Responses in Wheat to Herbicides
Research by Song et al. (2007) on the phenylurea herbicide chlorotoluron, a close relative to N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea, investigated its effect on wheat plants. The study found that chlorotoluron accumulation in wheat plants was positively correlated with external concentrations and negatively with plant growth. It induced oxidative stress, leading to increased levels of reactive oxygen species and lipid peroxidation. This study also highlighted the accumulation of proline, a stress marker, and changes in the activity of antioxidant enzymes (SOD, POD, CAT, APX), suggesting a complex biological response to herbicide stress (Song et al., 2007).
Microbial Degradation of Phenylurea Herbicides
Badawi et al. (2009) explored the degradation of chlorotoluron and other phenylurea herbicides by the soil fungus Mortierella sp. This study revealed that fungi can degrade these herbicides into less harmful substances, differing from the typical bacterial degradation pathways. The findings suggest potential environmental implications for the bioremediation of herbicide-contaminated sites (Badawi et al., 2009).
Bioremediation Technologies
Villaverde et al. (2012) discussed the enhanced mineralization of diuron, another phenylurea herbicide, using a cyclodextrin-based bioremediation technology. This approach combined hydroxypropyl-β-cyclodextrin (HPBCD) with a bacterial consortium to increase the bioavailability of diuron in contaminated soils, achieving almost complete mineralization. The technology presents a novel method for cleaning up soil and water contaminated with phenylurea herbicides (Villaverde et al., 2012).
Synthesis and Antiviral Activities
Ouyang et al. (2008) synthesized pyrazole derivatives containing an oxime moiety and tested their antiviral activities. Although not directly related to N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea, this research illustrates the broader scope of chemical investigations into related compounds for potential antiviral applications (Ouyang et al., 2008).
Antimicrobial Activities of Isoxazolyl Acylureas Derivatives
Research on N-substituted phenyl-5-methyl-3-(substituted) phenyl-4-isoxazolyl acylureas derivatives demonstrated potential antibacterial activities, highlighting the versatility of N-substituted phenylurea compounds in antimicrobial applications (Teng Xin-huana, 2010).
作用機序
Target of Action
The primary target of N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea, also known as Sitaxentan, is the endothelin-A (ET-A) receptor . This receptor plays a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
Sitaxentan acts as a competitive antagonist of endothelin-1 at the ET-A receptor . It blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . Sitaxentan has a higher affinity for ET-A than ET-B .
Biochemical Pathways
The blockade of the ET-A receptor by Sitaxentan leads to a decrease in pulmonary vascular resistance . This is due to the inhibition of the vasoconstrictive effects of endothelin-1, which are normally triggered by its binding to the ET-A receptor .
Pharmacokinetics
Sitaxentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver via CYP2C9- and CYP3A4-mediated pathways . The compound is eliminated through both renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxentan is approximately 10 hours .
Result of Action
The antagonistic action of Sitaxentan on the ET-A receptor results in the reduction of pulmonary vascular resistance . This can be beneficial in conditions such as pulmonary arterial hypertension (PAH), where there is an increased resistance in the pulmonary arteries .
Safety and Hazards
特性
IUPAC Name |
1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFLMPGUDONIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)
![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)

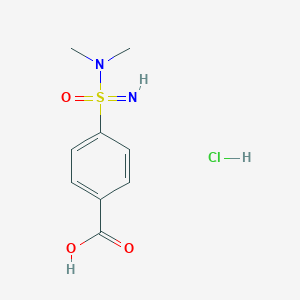
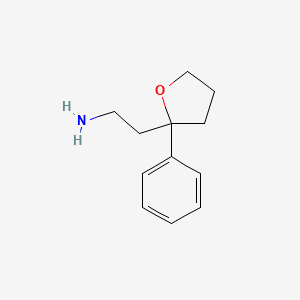
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)
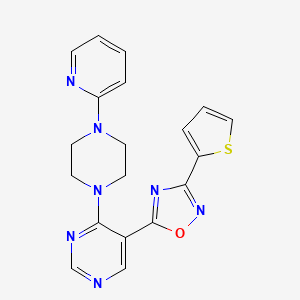
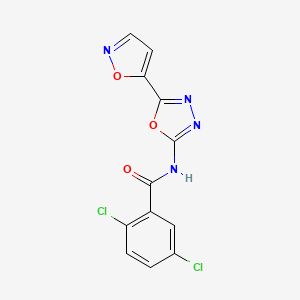

![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)
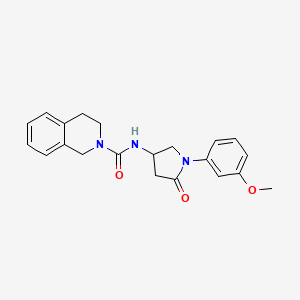
![2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid](/img/structure/B2994154.png)
![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)